Deracoxib Deracoxib Deracoxib is a member of the class of pyrazoles that is 1H-pyrazole which is substituted at positions 1, 3, and 5 by 4-sulfamoylphenyl, difluoromethyl and 3-fluoro-4-methoxyphenyl groups, respectively. A selective cyclooxygenase 2 inhibitor, it is used in veterinary medicine for the control of pain and inflammation associated with osteoarthritis in dogs. It has a role as a cyclooxygenase 2 inhibitor, a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is a member of pyrazoles, an organofluorine compound and a sulfonamide.
Deracoxib is a non-steroidal anti-inflammatory drug of the coxib class, used in veterinary medicine to treat osteoarthritis in dogs. It is sold in tablets, which have added beefy flavour to increase palatability. Deramaxx received FDA approval in August 2002 for "the control of post operative pain and inflammation associated with orthopedic surgery in dogs.
Brand Name: Vulcanchem
CAS No.: 169590-41-4
VCID: VC0525672
InChI: InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)
SMILES: COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Molecular Formula: C17H14F3N3O3S
Molecular Weight: 397.4 g/mol

Deracoxib

CAS No.: 169590-41-4

Inhibitors

VCID: VC0525672

Molecular Formula: C17H14F3N3O3S

Molecular Weight: 397.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Deracoxib - 169590-41-4

CAS No. 169590-41-4
Product Name Deracoxib
Molecular Formula C17H14F3N3O3S
Molecular Weight 397.4 g/mol
IUPAC Name 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)
Standard InChIKey WAZQAZKAZLXFMK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Appearance Solid powder
Description Deracoxib is a member of the class of pyrazoles that is 1H-pyrazole which is substituted at positions 1, 3, and 5 by 4-sulfamoylphenyl, difluoromethyl and 3-fluoro-4-methoxyphenyl groups, respectively. A selective cyclooxygenase 2 inhibitor, it is used in veterinary medicine for the control of pain and inflammation associated with osteoarthritis in dogs. It has a role as a cyclooxygenase 2 inhibitor, a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is a member of pyrazoles, an organofluorine compound and a sulfonamide.
Deracoxib is a non-steroidal anti-inflammatory drug of the coxib class, used in veterinary medicine to treat osteoarthritis in dogs. It is sold in tablets, which have added beefy flavour to increase palatability. Deramaxx received FDA approval in August 2002 for "the control of post operative pain and inflammation associated with orthopedic surgery in dogs.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-(3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide
deracoxi
Reference 1: Bienhoff SE, Smith ES, Roycroft LM, Roberts ES, Baker LD. Efficacy and safety of deracoxib for the control of postoperative pain and inflammation associated with dental surgery in dogs. ISRN Vet Sci. 2012 Jan 23;2011:593015. doi: 10.5402/2011/593015. Print 2011. PubMed PMID: 23738113; PubMed Central PMCID: PMC3658545.
2: Ustün Alkan F, Ustüner O, Bakırel T, Cınar S, Erten G, Deniz G. The effects of piroxicam and deracoxib on canine mammary tumour cell line. ScientificWorldJournal. 2012;2012:976740. doi: 10.1100/2012/976740. Epub 2012 Nov 7. PubMed PMID: 23251109; PubMed Central PMCID: PMC3518048.
3: McMillan SK, Boria P, Moore GE, Widmer WR, Bonney PL, Knapp DW. Antitumor effects of deracoxib treatment in 26 dogs with transitional cell carcinoma of the urinary bladder. J Am Vet Med Assoc. 2011 Oct 15;239(8):1084-9. doi: 10.2460/javma.239.8.1084. PubMed PMID: 21985349.
4: Kahn SA, Mullin CM, de Lorimier LP, Burgess KE, Risbon RE, Fred RM 3rd, Drobatz K, Clifford CA. Doxorubicin and deracoxib adjuvant therapy for canine splenic hemangiosarcoma: a pilot study. Can Vet J. 2013 Mar;54(3):237-42. PubMed PMID: 23997259; PubMed Central PMCID: PMC3573628.
5: Davis JL, Marshall JF, Papich MG, Blikslager AT, Campbell NB. The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses. J Vet Pharmacol Ther. 2011 Feb;34(1):12-6. doi: 10.1111/j.1365-2885.2010.01185.x. PubMed PMID: 21219338.
6: Bienhoff SE, Smith ES, Roycroft LM, Roberts ES. Efficacy and safety of deracoxib for control of postoperative pain and inflammation associated with soft tissue surgery in dogs. Vet Surg. 2012 Apr;41(3):336-44. doi: 10.1111/j.1532-950X.2011.00942.x. Epub 2012 Jan 6. PubMed PMID: 22225463.
7: Mullins KB, Thomason JM, Lunsford KV, Pinchuk LM, Langston VC, Wills RW, McLaughlin RM, Mackin AJ. Effects of carprofen, meloxicam and deracoxib on platelet function in dogs. Vet Anaesth Analg. 2012 Mar;39(2):206-17. doi: 10.1111/j.1467-2995.2011.00684.x. Epub 2012 Jan 17. PubMed PMID: 22248445.
8: Ustün Alkan F, Bakirel T, Ustüner O, Yardibi H. In vitro effects of doxorubicin and deracoxib on oxidative-stress-related parameters in canine mammary carcinoma cells. Acta Vet Hung. 2014 Sep;62(3):372-85. doi: 10.1556/AVet.2014.012. PubMed PMID: 25038953.
9: Case JB, Fick JL, Rooney MB. Proximal duodenal perforation in three dogs following deracoxib administration. J Am Anim Hosp Assoc. 2010 Jul-Aug;46(4):255-8. PubMed PMID: 20610698.
10: Blois SL, Allen DG, Wood RD, Conlon PD. Effects of aspirin, carprofen, deracoxib, and meloxicam on platelet function and systemic prostaglandin concentrations in healthy dogs. Am J Vet Res. 2010 Mar;71(3):349-58. doi: 10.2460/ajvr.71.3.349. PubMed PMID: 20187838.
11: Royals SR, Farese JP, Milner RJ, Lee-Ambrose L, van Gilder J. Investigation of the effects of deracoxib and piroxicam on the in vitro viability of osteosarcoma cells from dogs. Am J Vet Res. 2005 Nov;66(11):1961-7. PubMed PMID: 16334957.
12: Bakirel T, Alkan FÜ, Üstüner O, Çinar S, Yildirim F, Erten G, Bakirel U. Synergistic growth inhibitory effect of deracoxib with doxorubicin against a canine mammary tumor cell line, CMT-U27. J Vet Med Sci. 2016 May 3;78(4):657-68. doi: 10.1292/jvms.15-0387. Epub 2016 Jan 29. PubMed PMID: 26822118; PubMed Central PMCID: PMC4873858.
13: Gordon-Evans WJ, Dunning D, Johnson AL, Knap KE. Randomised controlled clinical trial for the use of deracoxib during intense rehabilitation exercises after tibial plateau levelling osteotomy. Vet Comp Orthop Traumatol. 2010;23(5):332-5. doi: 10.3415/VCOT-09-11-0121. Epub 2010 Aug 25. PubMed PMID: 20740263.
14: Tomlinson JE, Blikslager AT. Effects of cyclooxygenase inhibitors flunixin and deracoxib on permeability of ischaemic-injured equine jejunum. Equine Vet J. 2005 Jan;37(1):75-80. PubMed PMID: 15651739.
15: Roberts ES, Van Lare KA, Marable BR, Salminen WF. Safety and tolerability of 3-week and 6-month dosing of Deramaxx (deracoxib) chewable tablets in dogs. J Vet Pharmacol Ther. 2009 Aug;32(4):329-37. doi: 10.1111/j.1365-2885.2008.01043.x. PubMed PMID: 19614837.
16: Millis DL, Weigel JP, Moyers T, Buonomo FC. Effect of deracoxib, a new COX-2 inhibitor, on the prevention of lameness induced by chemical synovitis in dogs. Vet Ther. 2002 Winter;3(4):453-64. PubMed PMID: 12584683.
17: Panciera DL, Refsal KR, Sennello KA, Ward DL. Effects of deracoxib and aspirin on serum concentrations of thyroxine, 3,5,3'-triiodothyronine, free thyroxine, and thyroid-stimulating hormone in healthy dogs. Am J Vet Res. 2006 Apr;67(4):599-603. PubMed PMID: 16579752.
18: Wiwanitkit V. Use of deracoxib during intense rehabilitation exercises. Vet Comp Orthop Traumatol. 2010;23(6):472. PubMed PMID: 21155163.
19: Karnik PS, Johnston S, Ward D, Broadstone R, Inzana K. The effects of epidural deracoxib on the ground reaction forces in an acute stifle synovitis model. Vet Surg. 2006 Jan;35(1):34-42. PubMed PMID: 16409407.
20: Gassel AD, Tobias KM, Cox SK. Disposition of deracoxib in cats after oral administration. J Am Anim Hosp Assoc. 2006 May-Jun;42(3):212-7. PubMed PMID: 16611933.
PubChem Compound 3058754
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator